![molecular formula C22H23N5O2S B3310669 (E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine CAS No. 946213-79-2](/img/structure/B3310669.png)
(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine
Übersicht
Beschreibung
(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyridazines, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of (E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine is not fully understood. However, studies have suggested that the compound acts by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell survival and proliferation. Additionally, it has been reported to inhibit the NF-κB pathway, which is involved in the regulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine exhibits a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as tyrosine kinases, which are involved in cancer cell growth and proliferation. It also modulates the expression of various genes involved in inflammation and cell survival. Furthermore, it has been reported to have antioxidant properties and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine is its potential therapeutic properties. It has shown promising results in preclinical studies and has the potential to be developed into a drug candidate. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine. One direction is to further investigate its potential therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis method to improve the yield and solubility of the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound. Finally, research on the pharmacokinetics and pharmacodynamics of this compound is needed to determine its suitability for clinical development.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been reported to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
3-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-1-yl]-6-pyridin-4-ylpyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-18-2-4-19(5-3-18)10-17-30(28,29)27-15-13-26(14-16-27)22-7-6-21(24-25-22)20-8-11-23-12-9-20/h2-12,17H,13-16H2,1H3/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLNEGNZKQIUED-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.